2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole
Overview
Description
2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole (BMBI) is a heterocyclic aromatic compound that has a variety of applications in scientific research and experiments. BMBI is a colorless solid at room temperature and has a molecular weight of 296.13 g/mol. It has a high boiling point of 577 °C and is insoluble in water. BMBI is used in a variety of experiments and research applications due to its unique physical and chemical properties.
Scientific Research Applications
Synthesis of Novel Compounds
2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole plays a role in the synthesis of new classes of compounds. For instance, a study details the synthesis of azole antifungal agents using a similar bromomethyl-benzoimidazole derivative, showcasing its utility in developing new pharmaceutical compounds (RaneDinanath et al., 1988).
Tuberculostatic Activity
Research involving derivatives of 1H-benzo[d]imidazole, similar to this compound, has shown promising tuberculostatic activity. A study synthesized novel 1H-benzo[d]imidazole derivatives and found them effective against Mycobacterium tuberculosis and Mycobacterium bovis strains (Gobis et al., 2015).
Antimicrobial and Antioxidant Activities
Another study focused on synthesizing and evaluating the antimicrobial and antioxidant activities of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds, demonstrating the potential of benzo[d]imidazole derivatives in antimicrobial applications (Bassyouni et al., 2012).
Heterocyclic System Development
A study utilized the reactions of a similar bromomethyl-benzoimidazole derivative to develop new heterocyclic systems, which could be biologically active. This highlights its role in the creation of diverse heterocyclic compounds with potential biological activities (Amosova et al., 2018).
Quantum-chemical Studies
Quantum-chemical, IR, NMR, and X-ray diffraction studies have been conducted on related benzo[d]imidazole compounds. These studies provide insights into the molecular and spectroscopic features of such compounds, important for understanding their properties and interactions (Özdemir et al., 2011).
Antitubercular Activity
Some derivatives of 1H-benzo[d]imidazole have shown significant antitubercular activity, offering potential in developing new anti-tuberculosis drugs. These findings emphasize the therapeutic potential of compounds synthesized using bromomethyl-benzoimidazole derivatives (Gobis et al., 2015).
Antibacterial Activity
The synthesis and antibacterial activity of novel benzo[d]imidazole derivatives, including those similar to this compound, have been extensively studied. These compounds show promise in treating various bacterial infections (Patil et al., 2015).
Anticancer Research
Research on benzimidazole derivatives has also extended to anticancer applications. For instance, the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide demonstrated potent anticancer activities (Farah et al., 2011).
Mechanism of Action
Target of Action
It’s known that imidazole and benzimidazole rings, which are key components of this compound, are widely utilized in the pharmaceutical industry for drug discovery . They bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .
Mode of Action
Imidazole- and benzimidazole-containing drugs generally work by interacting with their targets in a way that influences the function of the target .
Biochemical Pathways
Imidazole and benzimidazole derivatives have been known to impact a diverse range of biological activities .
Result of Action
Imidazole and benzimidazole derivatives are known to exhibit a broad spectrum of bioactivities .
Properties
IUPAC Name |
2-(bromomethyl)-6-methyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDNEGHMUVZEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.